Unsubstituted Thiazole Core Confers a Pronounced Molecular-Weight Advantage Over the 2‑Bromo Analog
The unsubstituted thiazole ring of the target compound (C₁₄H₁₈N₂O₂S, MW 278.37 g/mol) yields a molecular weight advantage of ~79 Daltons relative to its 2-bromo-substituted analog (C₁₄H₁₇BrN₂O₂S, MW 357.27 g/mol). This difference is critical for early lead identification, as it places the target compound more favorably within the Lipinski Rule of Five boundaries (MW <500 Da) and improves predicted solubility characteristics .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 278.37 g/mol (C₁₄H₁₈N₂O₂S) |
| Comparator Or Baseline | 2-Bromo-4,7,7-trimethyl-3-oxo-N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-1-carboxamide: 357.27 g/mol (C₁₄H₁₇BrN₂O₂S) |
| Quantified Difference | ΔMW = −78.9 g/mol (−22.1%) |
| Conditions | Calculated from molecular formula; CAS 1005266-72-7 for the bromo analog. |
Why This Matters
Lower molecular weight correlates with higher likelihood of oral bioavailability and membrane permeability, directly influencing compound selection for drug discovery campaigns.
